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Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

Cat. No.: B1360322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-chloropropanoate is a versatile and valuable chiral building block in asymmetric

synthesis, primarily utilized for the stereospecific introduction of a propionate moiety. Its utility

stems from the C2 stereocenter and the reactive chlorine atom, which can be displaced by a

variety of nucleophiles, typically through an S(_N)2 mechanism, leading to an inversion of

stereochemistry (Walden inversion). This allows for the synthesis of a wide range of

enantiomerically enriched compounds, including key intermediates for pharmaceuticals and

agrochemicals.

This document provides detailed application notes and experimental protocols for key

asymmetric synthesis strategies employing (R)-methyl 2-chloropropanoate.

Core Application: Synthesis of Chiral
Aryloxyphenoxypropionates
A predominant application of (R)-methyl 2-chloropropanoate is in the synthesis of

aryloxyphenoxypropionate herbicides. The (S)-enantiomers of these compounds often exhibit

significantly higher herbicidal activity. Through a nucleophilic aromatic substitution reaction with

a phenol, the (R)-configuration of the starting material is inverted to the desired (S)-

configuration in the product.
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Application Note 1: Synthesis of (S)-Methyl 2-(4-
hydroxyphenoxy)propanoate
(S)-Methyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in the synthesis of several

commercial herbicides, including those of the fenoxaprop and quizalofop families. The

synthesis involves the reaction of (R)-methyl 2-chloropropanoate with hydroquinone under

basic conditions. The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of

the stereocenter.

Logical Workflow for the Synthesis of (S)-Methyl 2-(4-hydroxyphenoxy)propanoate

Starting Materials Reaction Conditions

(R)-Methyl 2-chloropropanoate

Nucleophilic Aromatic Substitution
(SN2 Reaction)

Hydroquinone Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetone, DMF) Heat

Walden Inversion

Stereochemical Outcome

(S)-Methyl 2-(4-hydroxyphenoxy)propanoate
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Caption: Synthetic workflow for (S)-Methyl 2-(4-hydroxyphenoxy)propanoate.

Experimental Protocol: Synthesis of (S)-Methyl 2-(4-hydroxyphenoxy)propanoate
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This protocol is adapted from established procedures for the synthesis of

aryloxyphenoxypropionate intermediates.

Materials:

(R)-Methyl 2-chloropropanoate (>98% ee)

Hydroquinone

Anhydrous Potassium Carbonate (K₂CO₃)

Acetone (anhydrous)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of hydroquinone (1.2 equivalents) in anhydrous acetone, add anhydrous

potassium carbonate (2.5 equivalents).

Heat the mixture to reflux for 30 minutes.

Add (R)-methyl 2-chloropropanoate (1.0 equivalent) dropwise to the refluxing mixture over

30 minutes.

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC.

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford pure (S)-methyl 2-(4-hydroxyphenoxy)propanoate.

Starting Material Product Yield (%)
Enantiomeric
Excess (ee, %)

(R)-Methyl 2-

chloropropanoate

(S)-Methyl 2-(4-

hydroxyphenoxy)prop

anoate

85-95 >97

Application Note 2: Synthesis of Fenoxaprop-P-ethyl
Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grass

weeds in various broad-leaved crops. The synthesis involves the coupling of (R)-(+)-2-(4-

hydroxyphenoxy)propionic acid or its ester with 2,6-dichlorobenzoxazole. The key chiral

intermediate, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, can be synthesized from (S)-methyl

2-chloropropanoate, which in turn can be prepared from (R)-methyl lactate via a Walden

inversion. Alternatively, direct coupling of the pre-formed (R)-2-(4-hydroxyphenoxy)propionate

with the benzoxazole moiety is a common strategy.

Signaling Pathway for the Synthesis of Fenoxaprop-P-ethyl
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(R)-(+)-2-(4-hydroxyphenoxy)
ethyl propionate

Nucleophilic Aromatic Substitution

2,6-dichlorobenzoxazole K₂CO₃ Ethyl Acetate / NaCl (aq)

Fenoxaprop-P-ethyl
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Caption: Synthesis of Fenoxaprop-P-ethyl.[1]

Experimental Protocol: Synthesis of Fenoxaprop-P-ethyl

This protocol is based on the method described in patent CN102070550B.[1]

Materials:

(R)-(+)-2-(4-hydroxyphenoxy) ethyl propionate

2,6-dichlorobenzoxazole

Ethyl acetate

25% Sodium chloride solution

Anhydrous potassium carbonate (K₂CO₃)

Ethanol

Procedure:

In a 1000 mL four-necked flask, dissolve 2,6-dichlorobenzoxazole (19.7 g, 0.105 mol) and

(R)-(+)-2-(4-hydroxyphenoxy) ethyl propionate (21 g, 0.1 mol) in 200 mL of ethyl acetate with

stirring.
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Add 200 mL of 25% sodium chloride solution to the system, followed by the addition of 34.5

g (0.25 mol) of anhydrous potassium carbonate.

Stir the mixture at a rate of 200 rpm and heat to 50 °C.

Maintain the reaction at 50 °C for 12 hours.

After the reaction is complete, allow the mixture to stand and separate the layers.

The organic layer is subjected to reduced pressure distillation to yield the crude product.

Recrystallize the crude product from ethanol to obtain fenoxaprop-P-ethyl as white needle-

like crystals (34.2 g).

Starting
Material

Product Molar Yield (%)
Product Purity
(%)

Optical Purity
(%)

(R)-(+)-2-(4-

hydroxyphenoxy)

ethyl propionate

Fenoxaprop-P-

ethyl
94 98 98

Application Note 3: Synthesis of Chiral Amino Acid
Derivatives
(R)-Methyl 2-chloropropanoate can serve as a precursor for the synthesis of (S)-2-

aminopropanoic acid derivatives. This transformation is achieved through a nucleophilic

substitution of the chloride with an amine, followed by hydrolysis of the ester. This strategy

provides access to a variety of non-natural amino acids with defined stereochemistry.

Experimental Workflow for Chiral Amino Acid Derivative Synthesis
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(R)-Methyl 2-chloropropanoate

SN2 Reaction

Primary or Secondary Amine (R'R''NH) Base (e.g., Triethylamine) Polar Aprotic Solvent

(S)-Methyl 2-(dialkylamino)propanoate

Ester Hydrolysis
(Acidic or Basic)

(S)-2-(dialkylamino)propanoic acid

Purification
(e.g., Ion-exchange chromatography)
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Caption: General workflow for the synthesis of chiral amino acid derivatives.

General Experimental Protocol: Synthesis of (S)-2-(N-benzylamino)propanoic acid

Materials:

(R)-Methyl 2-chloropropanoate

Benzylamine

Triethylamine
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Acetonitrile

Lithium hydroxide

Methanol/Water mixture

1 M Hydrochloric acid

Ethyl acetate

Procedure:

To a solution of (R)-methyl 2-chloropropanoate (1.0 equivalent) in acetonitrile, add

benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents).

Heat the mixture to 60 °C and stir for 24 hours, or until the reaction is complete as monitored

by TLC.

Cool the reaction mixture and remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude

(S)-methyl 2-(N-benzylamino)propanoate.

Dissolve the crude ester in a 3:1 mixture of methanol and water.

Add lithium hydroxide (2.0 equivalents) and stir at room temperature for 4-6 hours.

Remove the methanol under reduced pressure and dilute the aqueous residue with water.

Wash the aqueous layer with ethyl acetate to remove any unreacted ester.

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate.

Dry the combined organic extracts, filter, and concentrate to yield (S)-2-(N-

benzylamino)propanoic acid.
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Starting Material Product Typical Yield (%)
Expected
Enantiomeric
Purity

(R)-Methyl 2-

chloropropanoate

(S)-2-(N-

benzylamino)propanoi

c acid

70-85 High (retention of ee)

Disclaimer: The provided protocols are intended as a guide and may require optimization for

specific substrates and scales. All experiments should be conducted in a well-ventilated fume

hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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